DBCO-PEG4acetic-EVCit-PAB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG4acetic-EVCit-PAB is a cathepsin cleavable peptide linker used primarily in bioconjugation and drug delivery research. This compound contains a terminal dibenzocyclooctyne (DBCO) group linked through a linear polyethylene glycol (PEG) chain, making it highly reactive and suitable for selective conjugation to azides or other strained alkenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4acetic-EVCit-PAB involves multiple steps, starting with the preparation of the DBCO group, followed by the attachment of the PEG chain, and finally the incorporation of the acetic-EVCit-PAB moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of stable bonds between the different components .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The use of automated synthesis equipment and advanced purification techniques, such as chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG4acetic-EVCit-PAB undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azides to form stable triazole linkages.
Cleavage by Cathepsins: The peptide linker is cleavable by cathepsins, which are proteolytic enzymes.
Common Reagents and Conditions
SPAAC Reactions: Typically conducted in aqueous or organic solvents at room temperature, using azide-containing molecules as reactants.
Cathepsin Cleavage: Performed under physiological conditions, often in buffer solutions that mimic the cellular environment.
Major Products Formed
Triazole Linkages: Formed during SPAAC reactions, resulting in stable bioconjugates.
Cleaved Peptide Fragments: Generated upon cathepsin cleavage, releasing the active drug or molecule.
Wissenschaftliche Forschungsanwendungen
DBCO-PEG4acetic-EVCit-PAB has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes through bioconjugation.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of DBCO-PEG4acetic-EVCit-PAB involves its selective reactivity with azides through SPAAC, forming stable triazole linkages. The PEG chain enhances solubility and flexibility, while the cathepsin-cleavable peptide linker ensures the release of the active drug or molecule in the target environment. The molecular targets include proteins and peptides containing azide groups, and the pathways involved are primarily related to bioconjugation and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG3acetic-EVCit-PAB: A similar compound with a shorter PEG chain, used for similar applications in bioconjugation and drug delivery.
DBCO-PEG3-propionic EVCit-PAB: Another variant with a different linker structure, also used in the synthesis of antibody-drug conjugates.
Uniqueness
DBCO-PEG4acetic-EVCit-PAB stands out due to its longer PEG chain, which provides greater solubility and flexibility. The cathepsin-cleavable peptide linker ensures precise release of the active molecule, making it highly effective for targeted drug delivery .
Eigenschaften
Molekularformel |
C54H72N8O13 |
---|---|
Molekulargewicht |
1041.2 g/mol |
IUPAC-Name |
tert-butyl 4-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-5-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C54H72N8O13/c1-36(2)49(52(70)60-42(14-10-26-57-53(55)71)50(68)58-41-20-16-37(34-63)17-21-41)61-51(69)43(22-25-48(67)75-54(3,4)5)59-46(65)35-74-32-31-73-30-29-72-28-27-56-45(64)23-24-47(66)62-33-40-13-7-6-11-38(40)18-19-39-12-8-9-15-44(39)62/h6-9,11-13,15-17,20-21,36,42-43,49,63H,10,14,22-35H2,1-5H3,(H,56,64)(H,58,68)(H,59,65)(H,60,70)(H,61,69)(H3,55,57,71) |
InChI-Schlüssel |
MFLUIFOUUUKGRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.